molecular formula C12H17BrN4O4 B1383953 4-Amino-2-hydroxy-5-nitro-N-4-piperidinyl-benzamide Hybromide CAS No. 1797008-81-1

4-Amino-2-hydroxy-5-nitro-N-4-piperidinyl-benzamide Hybromide

Cat. No.: B1383953
CAS No.: 1797008-81-1
M. Wt: 361.19 g/mol
InChI Key: PFZIDVDAWGVYQM-UHFFFAOYSA-N
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Description

“4-Amino-2-hydroxy-5-nitro-N-4-piperidinyl-benzamide Hybromide” is a biochemical used for proteomics research . It has a molecular formula of C12H17BrN4O4 and a molecular weight of 361.19 .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C12H17BrN4O4 .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the available resources, piperidines are known to be involved in a variety of intra- and intermolecular reactions .


Physical and Chemical Properties Analysis

“this compound” appears as a yellow solid . It has a molecular weight of 361.19 and a molecular formula of C12H17BrN4O4 .

Safety and Hazards

The specific safety and hazard information for “4-Amino-2-hydroxy-5-nitro-N-4-piperidinyl-benzamide Hybromide” is not available in the provided resources. It is recommended to handle it as per standard laboratory practices and refer to the Safety Data Sheet (SDS) for detailed information .

Properties

IUPAC Name

4-amino-2-hydroxy-5-nitro-N-piperidin-4-ylbenzamide;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O4.BrH/c13-9-6-11(17)8(5-10(9)16(19)20)12(18)15-7-1-3-14-4-2-7;/h5-7,14,17H,1-4,13H2,(H,15,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFZIDVDAWGVYQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)C2=CC(=C(C=C2O)N)[N+](=O)[O-].Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-2-hydroxy-5-nitro-N-4-piperidinyl-benzamide Hybromide
Reactant of Route 2
4-Amino-2-hydroxy-5-nitro-N-4-piperidinyl-benzamide Hybromide
Reactant of Route 3
4-Amino-2-hydroxy-5-nitro-N-4-piperidinyl-benzamide Hybromide
Reactant of Route 4
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4-Amino-2-hydroxy-5-nitro-N-4-piperidinyl-benzamide Hybromide
Reactant of Route 5
4-Amino-2-hydroxy-5-nitro-N-4-piperidinyl-benzamide Hybromide
Reactant of Route 6
4-Amino-2-hydroxy-5-nitro-N-4-piperidinyl-benzamide Hybromide

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